molecular formula C13H14N2O3S B2926884 Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate CAS No. 195604-29-6

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate

Cat. No.: B2926884
CAS No.: 195604-29-6
M. Wt: 278.33
InChI Key: DKQDNVYOYSRAJL-UHFFFAOYSA-N
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Description

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate is a heterocyclic compound featuring a thiazolidinone core substituted with an imino (NH) and oxo (C=O) group at positions 2 and 4, respectively. The thiazolidinone ring is connected via a methylene (-CH₂-) linker to a para-substituted ethyl benzoate ester. Its synthesis often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions, as evidenced by procedures incorporating triazole or benzylidene moieties .

Properties

IUPAC Name

ethyl 4-[(2-amino-4-oxo-1,3-thiazol-5-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-2-18-12(17)9-5-3-8(4-6-9)7-10-11(16)15-13(14)19-10/h3-6,10H,2,7H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQDNVYOYSRAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647371
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate typically involves a multi-component reaction. One common method includes the coupling of amines, isothiocyanates, and diethyl but-2-ynedioates. This reaction is carried out under controlled conditions to ensure high yield and purity . Another approach involves the use of green chemistry techniques, which focus on atom economy and cleaner reaction profiles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multi-component reactions. The use of nano-catalysis and other advanced techniques can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells. This is achieved by interacting with specific proteins and enzymes involved in cell death pathways . Additionally, its antimicrobial properties are linked to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

The structural and functional diversity of thiazolidinone derivatives allows for extensive comparisons. Below is an analysis of key analogs, categorized by modifications to the thiazolidinone core, substituents, and linker regions.

Modifications to the Thiazolidinone Core

a) Dioxothiazolidinone Derivatives
  • Example: (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives (). Structural Features: Replaces the 2-imino and 4-oxo groups with two oxo groups (2,4-dioxo). Enhanced electron-withdrawing effects from dual oxo groups may increase electrophilicity, influencing reactivity and stability.
b) Thioxo Substitution
  • Example: (Z)-5-benzylidene-2-thioxothiazolidin-4-one (). Structural Features: Substitutes 2-imino with a thioxo (C=S) group. Impact: The thioxo group increases lipophilicity and may enhance membrane permeability. However, reduced hydrogen-bond donor capacity could weaken interactions with polar enzyme active sites.

Substituent Variations on the Thiazolidinone Ring

a) Benzamido and Methoxy-Oxoethylidene Substituents
  • Example: Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (4a-j) (). Structural Features: Incorporates a benzamido group at position 2 and a methoxy-oxoethylidene moiety at position 5.
b) Chloro-Methoxy-Propargyloxy Benzylidene Substituents
  • Example: Ethyl 4-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate (). Structural Features: A benzylidene group substituted with chloro, methoxy, and propargyloxy moieties. Impact: The propargyloxy group introduces alkyne functionality for further conjugation (e.g., click chemistry). Chloro and methoxy substituents enhance lipophilicity and may improve blood-brain barrier penetration.

Linker Modifications

  • Example: Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate (). Structural Features: Replaces the methylene linker with an acetamido (-NHCOCH₂-) group. Impact: The acetamido linker increases molecular flexibility and introduces additional hydrogen-bonding sites. This could enhance solubility but may reduce metabolic stability due to protease susceptibility.

Biological Activity

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate, a thiazolidine derivative, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies, to provide a comprehensive overview of its biological activity.

Synthesis of this compound

The compound is synthesized via a heterocyclization process involving thioureas and dimethyl acetylenedicarboxylate (DMAD). The reaction occurs in dry methanol without a catalyst, yielding various derivatives with potential biological applications. Characterization techniques such as FTIR and NMR spectroscopy confirm the structural integrity of the synthesized compounds, indicating the presence of functional groups essential for biological activity .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of thiazolidine derivatives, including this compound. For instance, derivatives exhibited IC50 values indicating strong antioxidant activity compared to standard ascorbic acid. The most active derivative demonstrated an IC50 of 9.18 µg/mL, showcasing significant potential for therapeutic applications in oxidative stress-related conditions .

Cytotoxicity and Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that certain derivatives possess selective cytotoxicity towards HeLa and K562 cells, with IC50 values ranging from 8.5 µM to 14.9 µM. Notably, some compounds demonstrated higher cytotoxicity than cisplatin, a standard chemotherapeutic agent .

The mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways. This suggests that this compound may serve as a lead compound in developing new anticancer therapies .

Enzyme Inhibition

This compound has also shown promise as an inhibitor of aldehyde reductase (ALR1 and ALR2). Compounds derived from this structure exhibited IC50 values as low as 0.02 µM for ALR1, indicating potent enzyme inhibition which could be beneficial in managing diabetic complications related to aldose reductase activity .

Case Studies

  • Anticancer Evaluation : A study conducted on a series of thiazolidine derivatives found that one derivative exhibited an IC50 of 1.003 µM against MCF-7 breast cancer cells, highlighting the potential for these compounds in cancer therapy .
  • Enzyme Kinetics : Molecular docking studies have elucidated the interaction between synthesized compounds and target enzymes, confirming non-competitive inhibition mechanisms against mushroom tyrosinase with promising Ki values .

Data Summary Table

Activity IC50 Value (µM) Cell Line/Target
Antioxidant Activity9.18Various (compared to ascorbic acid)
Cytotoxicity (HeLa)8.5 - 14.9HeLa Cells
Cytotoxicity (K562)8.5 - 14.9K562 Cells
ALR1 Inhibition0.02Aldose Reductase
ALR2 InhibitionNot specifiedAldose Reductase

Q & A

Q. What are the common synthetic routes for preparing Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate, and what experimental conditions are critical for success?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:
  • Cyclocondensation : Reacting thiosemicarbazide derivatives with keto-esters under reflux in acetic acid to form the thiazolidinone core .
  • Functionalization : Introducing the imino group via oxidative or reductive amination, using agents like LiAlH₄ for selective reductions or KMnO₄ for controlled oxidations .
  • Esterification : Coupling intermediates (e.g., 4-(bromomethyl)benzoate) with thiazolidinone derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
    Critical conditions include temperature control (reflux at 80–110°C), solvent purity, and inert atmospheres to prevent side reactions.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR Spectroscopy : To confirm proton environments (e.g., imino NH at δ 10–12 ppm) and carbon backbone .
  • LC-MS : For molecular weight verification and purity assessment (e.g., [M+H]+ ion matching theoretical values) .
  • Elemental Analysis : To validate C, H, N, and S percentages within ±0.4% of theoretical values .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .
  • Personal Protection : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing or reactions due to potential acute toxicity (Category 4 for oral/dermal exposure) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can electrochemical methods improve the synthesis efficiency of related benzoate derivatives?

  • Methodological Answer : Electrochemical aromatization (e.g., using Pt electrodes at 470°C with 3.25F charge) converts dihydro intermediates to aromatic pyrazoles in 67% yield, minimizing harsh reagents . Optimize by:
  • Adjusting electrolyte composition (e.g., tetrabutylammonium hexafluorophosphate).
  • Monitoring current density to prevent over-oxidation.

Q. What advanced analytical techniques resolve contradictions in spectral data for thiazolidinone derivatives?

  • Methodological Answer : Contradictions in NMR or MS data arise from tautomerism (e.g., imino vs. enamine forms). Address via:
  • Variable Temperature NMR : Observe dynamic equilibria at −40°C to 100°C .
  • X-ray Crystallography : Resolve ambiguity by determining bond lengths (e.g., C=N vs. C-N) .
  • Computational Chemistry : Compare experimental IR spectra with DFT-calculated vibrational modes .

Q. How can catalytic applications of this compound be explored in organic transformations?

  • Methodological Answer : The thiazolidinone core acts as a ligand or catalyst in:
  • Asymmetric Synthesis : Coordinate with transition metals (e.g., Cu or Pd) for C–C coupling reactions. Test efficacy via Suzuki-Miyaura reactions with aryl halides .
  • Redox Catalysis : Utilize the imino group for hydride transfer in ketone reductions (e.g., with NaBH₄) .

Q. What strategies enhance the pharmacological potential of this compound in preclinical studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., ethyl vs. methyl groups on the benzoate) to improve bioavailability .
  • In Vitro Screening : Assess cytotoxicity (e.g., MTT assay on HEK-293 cells) and target binding (e.g., kinase inhibition assays) .
  • Metabolic Stability : Use LC-MS/MS to track degradation in liver microsomes and identify metabolites .

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